Chemical structure and properties of 4-Fluoro-N2-isopropylbenzene-1,2-diamine
Chemical structure and properties of 4-Fluoro-N2-isopropylbenzene-1,2-diamine
This is an in-depth technical guide on 4-Fluoro-N2-isopropylbenzene-1,2-diamine , a specialized fluorinated building block used in the synthesis of bioactive benzimidazoles and kinase inhibitors.
Executive Summary & Chemical Identity
4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) is a critical pharmaceutical intermediate characterized by a benzene core substituted with a primary amine, a secondary isopropylamine, and a fluorine atom. Its specific substitution pattern—combining the metabolic stability of the C-F bond with the steric bulk of the isopropyl group—makes it an ideal scaffold for synthesizing fluorinated benzimidazoles , a pharmacophore prevalent in kinase inhibitors, GPCR antagonists, and anti-viral agents.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 4-Fluoro-N2-(propan-2-yl)benzene-1,2-diamine |
| Common Synonyms | N-Isopropyl-4-fluoro-1,2-phenylenediamine; 1-Amino-2-(isopropylamino)-4-fluorobenzene |
| CAS Number | 1026934-69-9 |
| Molecular Formula | |
| Molecular Weight | 168.21 g/mol |
| SMILES | CC(C)Nc1cc(F)ccc1N |
| InChI Key | XAJNISZBIJDONJ-UHFFFAOYSA-N |
Structural Analysis & Physicochemical Properties
The molecule features a 1,2-diamine motif (ortho-diamine), which is the classic precursor for benzimidazole cyclization.
Electronic & Steric Features
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Fluorine Effect (C4 Position): The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), lowering the
of the para-positioned amine (N1) while metabolically blocking the typically labile para-position of the phenyl ring. This prevents oxidative metabolism (e.g., hydroxylation) at this site in drug candidates. -
N2-Isopropyl Group: The isopropyl substituent on the secondary amine provides steric bulk. In drug design, this group often fills hydrophobic pockets (e.g., ATP-binding sites in kinases) and improves the lipophilicity (LogP) of the final molecule, enhancing membrane permeability.
-
Regiochemistry: The distinction between the
(primary) and (secondary) amines is crucial. The secondary amine is more nucleophilic due to the alkyl donation (+I effect of isopropyl), but also more sterically hindered.
Physical Properties Table
| Property | Value / Description | Note |
| Appearance | Dark brown to black viscous oil or low-melting solid | Oxidizes rapidly in air |
| Boiling Point | ~265°C (Predicted) | |
| Density | 1.12 g/cm³ (Predicted) | |
| LogP | 2.1 - 2.3 | Moderate lipophilicity |
| pKa (Conj. Acid) | ~5.5 (Aniline 1), ~6.2 (Aniline 2) | Predicted values |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poorly soluble in water |
Synthesis & Manufacturing Protocols
The synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine is a two-step process starting from 2,4-difluoronitrobenzene . This route relies on the principles of Nucleophilic Aromatic Substitution (
Reaction Pathway (Graphviz Visualization)
Caption: Two-step synthesis via regioselective SNAr and nitro reduction.
Step 1: Regioselective
Objective: Displace the fluorine atom ortho to the nitro group with isopropylamine.
-
Mechanism: The nitro group activates the benzene ring towards nucleophilic attack. The fluorine at position 2 (ortho) is significantly more reactive than position 4 (para) due to the strong inductive effect of the adjacent nitro group and the stabilization of the Meisenheimer complex.
-
Protocol:
-
Dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous DMF or Acetonitrile.
-
Add Potassium Carbonate (
) (1.5 eq) as a base to scavenge HF. -
Cool to 0°C and slowly add Isopropylamine (1.1 eq).
-
Stir at Room Temperature (RT) for 2–4 hours. (Heating to 60°C may be required if reaction is sluggish, but keep temp low to avoid bis-substitution).
-
Workup: Pour into ice water. The product, N-isopropyl-5-fluoro-2-nitroaniline (Wait: Substitution at 2 gives 2-isopropylamino-4-fluoronitrobenzene), precipitates as a yellow/orange solid.
-
Correction: Substitution at position 2 (ortho to nitro) yields N-isopropyl-5-fluoro-2-nitroaniline ? No.
-
Step 2: Nitro Reduction
Objective: Reduce the nitro group to a primary amine without defluorination.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve the nitro intermediate in Methanol or Ethanol.
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
atmosphere (balloon pressure or 1-3 bar) at RT for 4–12 hours. -
Filtration: Filter through Celite to remove catalyst.
-
Concentration: Evaporate solvent under reduced pressure.
-
Note: Avoid acidic conditions during workup to prevent oxidation of the resulting diamine.
-
Reactivity & Applications: Benzimidazole Formation
The primary utility of 4-Fluoro-N2-isopropylbenzene-1,2-diamine is as a precursor for 1-isopropyl-6-fluorobenzimidazoles .
Cyclization Mechanism
Reacting the diamine with a carboxylic acid, aldehyde, or equivalents (e.g., CDI, triethyl orthoformate) closes the imidazole ring.
Caption: Cyclization to form the pharmacologically active benzimidazole core.
Key Applications in Drug Discovery[4]
-
Kinase Inhibitors: The 1-isopropyl-6-fluorobenzimidazole scaffold mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases (e.g., CDK, MAPK). The isopropyl group controls selectivity by interacting with the gatekeeper residue.
-
GPCR Antagonists: Used in the synthesis of orexin receptor antagonists (related to suvorexant/lemborexant analogues) where the fluorinated phenyl ring improves metabolic stability.
Handling, Stability & Safety (SDS Summary)
Warning: Phenylenediamines are known sensitizers and potential carcinogens.
-
Oxidation Sensitivity: The compound is highly susceptible to air oxidation, turning purple/black upon exposure.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Handling: Use degassed solvents.
-
-
Hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers (for HF generation).
References
- Synthesis of Fluorinated Nitroanilines:Journal of Organic Chemistry, 2007, 72(26), 10287-10290. (Regioselectivity of SNAr on 2,4-difluoronitrobenzene).
- Benzimidazole Synthesis:Chemical Reviews, 2004, 104(12), 6483-6546.
-
PubChem Compound Summary: (Verification of CAS and Structure).
- Benzimidazole Scaffold in Medicinal Chemistry:European Journal of Medicinal Chemistry, 2018, 143, 1553-1578.
Sources
- 1. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stock compounds-M250228 017 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]
- 3. proactivemr.com [proactivemr.com]
